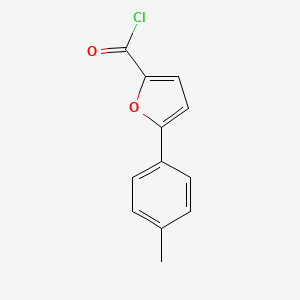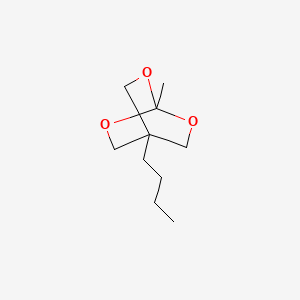
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-methyl- is a chemical compound known for its unique bicyclic structure. This compound is part of the trioxabicyclo family, which is characterized by the presence of three oxygen atoms within a bicyclic framework. The compound’s structure and properties make it of interest in various fields, including organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a butyl-substituted diol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of new materials, such as polymers and resins.
作用機序
The mechanism by which 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-methyl- exerts its effects involves interactions with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
類似化合物との比較
Similar Compounds
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-phenyl-: This compound has a similar bicyclic structure but with different substituents, leading to distinct chemical and physical properties.
4-Methyl-1-phospha-2,6,7-trioxabicyclo(2.2.2)octane: This compound includes a phosphorus atom in its structure, which can alter its reactivity and applications.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide: Another related compound with unique properties due to the presence of an isopropyl group and a phosphorus atom.
Uniqueness
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-methyl- stands out due to its specific substituents, which confer unique reactivity and potential applications. Its butyl and methyl groups can influence its solubility, stability, and interactions with other molecules, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
60028-12-8 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
4-butyl-1-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18O3/c1-3-4-5-10-6-11-9(2,12-7-10)13-8-10/h3-8H2,1-2H3 |
InChIキー |
PWBMZWHIKQIZNP-UHFFFAOYSA-N |
正規SMILES |
CCCCC12COC(OC1)(OC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


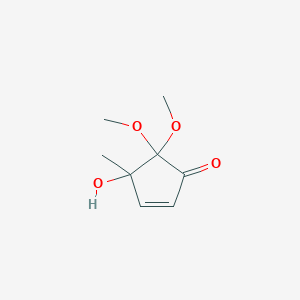
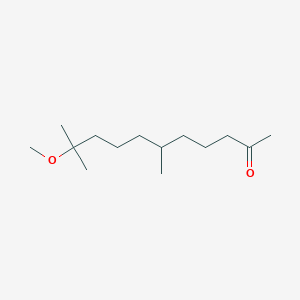
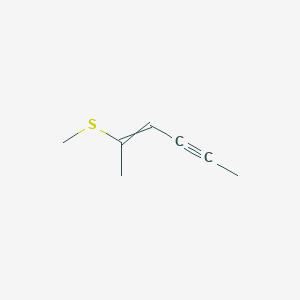
![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
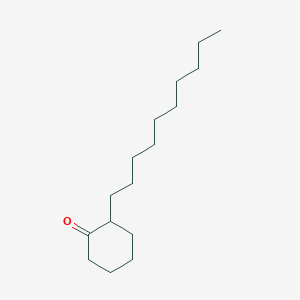
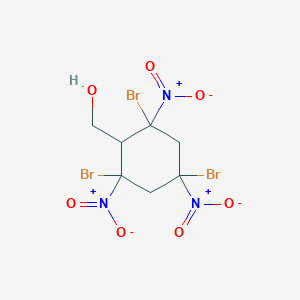
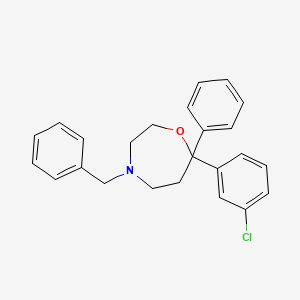

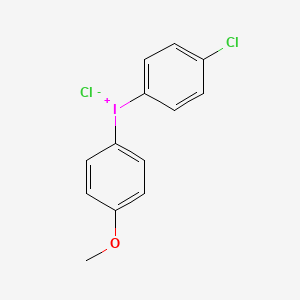
![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)
